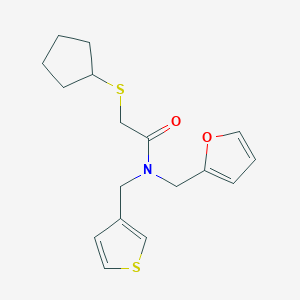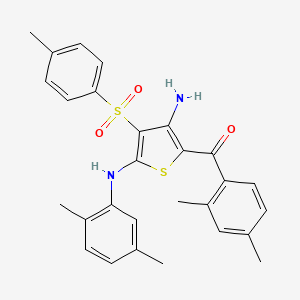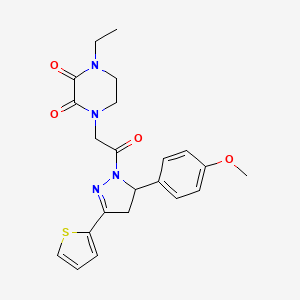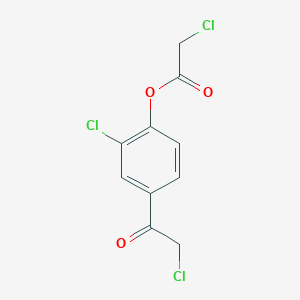
2-Cloro-4-(cloroacetil)fenil cloroacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(chloroacetyl)phenyl chloroacetate is an organic compound that belongs to the class of chloroacetates. It is characterized by the presence of chloroacetyl and phenyl groups, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
2-Chloro-4-(chloroacetyl)phenyl chloroacetate has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of chloroacetyl compounds are often proteins or enzymes in the body. They can bind to these targets and modify their function .
Mode of Action
Chloroacetyl compounds typically act through a process called acylation. This involves the transfer of an acyl group to the target molecule, which can alter its function .
Result of Action
The result of the compound’s action would depend on the specific target and how the compound modifies its function. This could range from inhibiting an enzyme’s activity to altering a protein’s structure .
Action Environment
The action, efficacy, and stability of “2-Chloro-4-(chloroacetyl)phenyl chloroacetate” would likely be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the rate of reaction of chloroacetyl compounds can vary with different electronegativities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloroacetyl)phenyl chloroacetate typically involves the reaction of 2-chloro-4-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 2-Chloro-4-(chloroacetyl)phenyl chloroacetate involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(chloroacetyl)phenyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with substituted nucleophiles.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-hydroxyacetophenone: A precursor in the synthesis of 2-Chloro-4-(chloroacetyl)phenyl chloroacetate.
Chloroacetyl chloride: Used in the synthesis of various chloroacetyl derivatives.
2-Chloroacetophenone: A related compound with similar reactivity but different applications.
Uniqueness
2-Chloro-4-(chloroacetyl)phenyl chloroacetate is unique due to its specific combination of chloroacetyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
[2-chloro-4-(2-chloroacetyl)phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3O3/c11-4-8(14)6-1-2-9(7(13)3-6)16-10(15)5-12/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVSXNYPXHYNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)OC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)
![N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2541067.png)
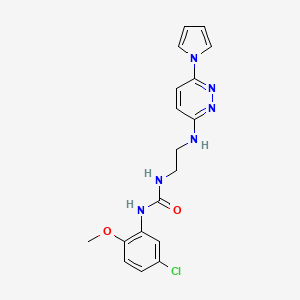
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2541071.png)
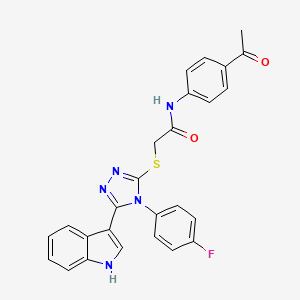
![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)
![2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2541078.png)
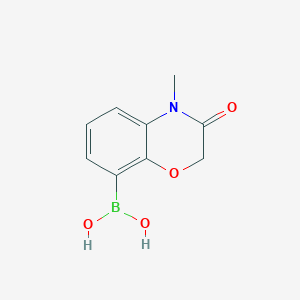
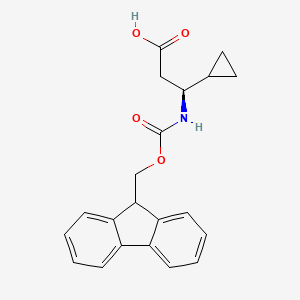
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)
